N3-Allyl vs. N3-Ethyl Substituent: Computed Physicochemical Property Comparison
The N3-allyl substituent in CAS 93839-23-7 confers distinct computed physicochemical properties relative to the N3-ethyl analog (CAS 41504-26-1). The target compound has a higher computed logP and increased molecular polarizability due to the additional sp² carbon, which affects membrane permeability predictions and plasma protein binding estimates . These differences are critical for drug discovery programs where even modest logP shifts can alter ADME profiles.
| Evidence Dimension | Computed logP and molecular polarizability (N3-substituent effect) |
|---|---|
| Target Compound Data | Molecular formula C13H16N2O2S; MW 264.34 g/mol; contains allyl group (sp² carbon); computed density 1.266 g/cm³; computed boiling point 342.5°C at 760 mmHg |
| Comparator Or Baseline | CAS 41504-26-1 (3-ethyl analog): Molecular formula C12H16N2O2S; MW 252.33 g/mol; contains ethyl group (sp³ only); boiling point 327.4°C at 760 mmHg |
| Quantified Difference | ΔMW = +12.01 g/mol (one additional carbon); Δboiling point ≈ +15°C (computed); increased polarizable surface area due to allyl π-system |
| Conditions | Computed physicochemical properties from ChemBlink and CAS databases; experimental validation of boiling points not available |
Why This Matters
The higher molecular weight and boiling point of the allyl derivative indicate lower volatility and potentially improved thermal stability during synthetic transformations or formulation processes, which may be advantageous for applications requiring elevated temperature processing.
